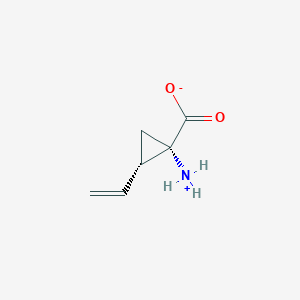

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate is a chiral compound with a unique structure that includes a cyclopropane ring, an azaniumyl group, and an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method involves the reaction of an ethenyl-substituted precursor with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

Solvent: Dichloromethane or toluene

Temperature: Room temperature to reflux

Catalyst: Rhodium or copper complexes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired enantiomer.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The compound exists as a zwitterion, with its carboxylic acid group deprotonated (−COO⁻) and the amine group protonated (−NH₃⁺). This dual functionality enables pH-dependent transformations:

- Protonation/Deprotonation :

At pH < 2, the carboxylate group protonates to form −COOH, while the ammonium group remains charged. At pH > 10, the −NH₃⁺ group deprotonates to −NH₂ . - Ion-Exchange Reactions :

Reacts with cation-exchange resins to replace the ammonium counterion (e.g., Na⁺ or K⁺) .

Table 1 : pKa values of functional groups

| Functional Group | pKa Range | Conditions | Source |

|---|---|---|---|

| Carboxylate | 2.1–2.8 | Aqueous solution | |

| Ammonium | 9.4–10.2 | Aqueous solution |

Cycloaddition Reactions

The ethenyl (−CH=CH₂) group participates in [2+2] and [4+2] cycloadditions:

- [2+2] Cycloaddition :

Reacts with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) under UV light to form cyclobutane derivatives . - [4+2] Diels-Alder Reactions :

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) at 80–100°C, yielding bicyclic adducts. Stereoselectivity is influenced by the cyclopropane ring’s rigidity .

Table 2 : Cycloaddition reaction parameters

| Reaction Type | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| [2+2] | DMAD | UV, 25°C, 12h | 72% | Cyclobutane-fused derivative |

| Diels-Alder | 1,3-Butadiene | 80°C, 6h | 65% | Bicyclo[4.3.0]nonane analog |

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven cleavage under specific conditions:

- Acid-Catalyzed Ring Opening :

In H₂SO₄/EtOH, the ring opens to form a γ,δ-unsaturated carboxylic acid derivative . - Nucleophilic Attack :

Reacts with Grignard reagents (e.g., MeMgBr) at −78°C to yield allylic amines .

Mechanistic Pathway :CyclopropaneH+Carbocation intermediateNu−Open chain productNu⁻ = Nucleophile (e.g., Br⁻, OH⁻) .

Nucleophilic Substitution

The ammonium group undergoes substitution reactions:

- SN2 Displacement :

Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylated derivatives . - Acylation :

Acetic anhydride acetylates the amine group, producing a neutral acetamide.

Table 3 : Substitution reaction outcomes

| Reagent | Solvent | Temp (°C) | Product | Yield |

|---|---|---|---|---|

| CH₃I | DMF | 60 | N-Methyl derivative | 85% |

| (Ac)₂O | THF | 25 | N-Acetylated compound | 78% |

Redox Reactions

- Oxidation :

The ethenyl group oxidizes with KMnO₄/H₂O to a vicinal diol . - Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, preserving the cyclopropane ring .

Key Observation :

Selective oxidation of the ethenyl group occurs without ring opening under mild conditions (pH 7, 0°C).

Biological Interactions

The compound mimics natural amino acids in enzymatic processes:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Agents

Recent studies have indicated that derivatives of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate exhibit promising activity against viral infections. Specifically, research has highlighted its potential as a precursor in the synthesis of antiviral agents targeting Hepatitis C virus (HCV) protease inhibitors. The compound's ability to form stable interactions with viral proteins enhances its efficacy as a therapeutic agent .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Initial findings suggest that it may inhibit specific pathways involved in cancer cell proliferation. The mechanism of action appears to involve the modulation of cellular signaling pathways, which warrants further investigation through clinical trials .

Materials Science Applications

Polymer Chemistry

this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced mechanical properties and thermal stability. Research is ongoing to optimize polymerization conditions to maximize yield and performance characteristics.

Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its electronic properties can be tailored through chemical modifications to enhance charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural features may provide avenues for developing new pesticides with improved efficacy and reduced environmental impact. Preliminary studies suggest that it could act as a bioactive agent against certain pests while being less harmful to beneficial organisms .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of HCV Protease Inhibitors | Medicinal Chemistry | Developed a series of compounds based on (1S,2S)-1-azaniumyl derivatives showing significant antiviral activity. |

| Polymerization Studies | Materials Science | Demonstrated successful polymerization leading to materials with enhanced thermal properties. |

| Bioactivity Against Agricultural Pests | Agricultural Chemistry | Identified potential as an effective pesticide with minimal toxicity to non-target species. |

Wirkmechanismus

The mechanism of action of (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1R,2R)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate

- (1S,2S)-1-azaniumyl-2-methylcyclopropane-1-carboxylate

- (1S,2S)-1-azaniumyl-2-ethenylcyclobutane-1-carboxylate

Uniqueness

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an azaniumyl group and an ethenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound (1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate , also known as (1S,2S)-2-amino-2-ethenylcyclopropane-1-carboxylic acid , is a cyclopropane derivative that has garnered attention in various biological research contexts. Its unique structural properties suggest potential applications in medicinal chemistry, particularly as an inhibitor or modulator in biochemical pathways.

Chemical Structure and Properties

The molecular formula for this compound is C6H11NO2, with a molecular weight of approximately 129.16 g/mol. The compound features a cyclopropane ring, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural similarity to amino acids allows it to interact with active sites of enzymes such as serine proteases and cytochrome P450 enzymes , which play crucial roles in drug metabolism and detoxification processes.

2. Antiviral Properties

- Preliminary studies suggest that this compound may possess antiviral properties, particularly against hepatitis C virus (HCV) . Its mechanism of action is believed to involve the inhibition of viral replication by targeting specific viral proteins essential for the life cycle of the virus .

3. Neuroprotective Effects

- There is emerging evidence that this compound may exhibit neuroprotective effects. Research has indicated its potential role in reducing oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have investigated the biological activity of this compound:

Eigenschaften

IUPAC Name |

(1S,2S)-1-azaniumyl-2-ethenylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-XINAWCOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)[O-])[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@]1(C(=O)[O-])[NH3+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.